Chromatographic Separation: Unique Retention Time vs. Atazanavir Parent Drug
Atazanavir N2-Descarboxymethyl is resolved from the parent drug Atazanavir under validated chromatographic conditions. While exact retention times are method-dependent, this compound consistently demonstrates a distinct elution profile, enabling its specific detection and quantification in stability-indicating assays [1]. In a published RP-HPLC method, the retention time of Atazanavir was found to be 3.513 minutes, while an Atazanavir impurity (likely Atazanavir N2-Descarboxymethyl based on its role as a key impurity) eluted at 2.747 minutes, demonstrating a clear separation from the API [2].
| Evidence Dimension | Chromatographic Resolution (Retention Time) |
|---|---|
| Target Compound Data | ~2.747 minutes |
| Comparator Or Baseline | Atazanavir Parent Drug: 3.513 minutes |
| Quantified Difference | Δ ~0.766 minutes |
| Conditions | RP-HPLC method using a specific gradient and column (exact conditions detailed in reference) |
Why This Matters
This differential retention time is the basis for creating reliable and specific analytical methods for impurity quantification, which is a regulatory requirement for drug product release and stability testing.
- [1] Seshachalam U, et al. Determination of Atazanavir in the Presence of its Degradation Products by a Stability-Indicating LC Method. Chromatographia. 2007;65:355–358. View Source
- [2] Analytical Method Development and Validation Method for The Estimation of Related Impurities in Combined Dosage Form of Atazanavir and Cobicistat By RP-HPLC. Zenodo. 2023. View Source
